5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole

Melatonin receptor pharmacology MT2 selective agonist Negative control validation

Procure 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole (CAS 2310013-53-5, Sigma RefCode Z3670677764) as the rigorously validated, scaffold-matched inactive control for the selective melatonin MT2 agonist UCSF4226 [SML2753]. Validated in the same Stein et al. (2020) study (hMT1 & hMT2 pEC50 <4.5 at ≤30µM), this ≥98% HPLC-pure compound eliminates non-specific scaffold effects that would confound generic negative controls. DMSO solubility (2 mg/mL, clear solution) ensures seamless integration into standard cAMP inhibition workflows. Mandatory paired procurement with SML2753 establishes a controlled reference frame, directly addressing reproducibility concerns in melatonin receptor pharmacology, LSD1/MAO-A counter-screens, and novel ligand selectivity profiling. Store at 2-8°C.

Molecular Formula C11H18N2OS
Molecular Weight 226.34
CAS No. 2310013-53-5
Cat. No. B2814748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole
CAS2310013-53-5
Molecular FormulaC11H18N2OS
Molecular Weight226.34
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CN2CCC(C2)OC
InChIInChI=1S/C11H18N2OS/c1-8-11(15-9(2)12-8)7-13-5-4-10(6-13)14-3/h10H,4-7H2,1-3H3
InChIKeyVTQJWDLOFMGFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole (CAS 2310013-53-5): Validated Inactive Control for Melatonin MT2 Receptor Studies


5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole (CAS 2310013-53-5, Sigma RefCode Z3670677764) is a synthetic heterocyclic compound comprising a 2,4-dimethylthiazole core linked via a methylene bridge to a 3-methoxypyrrolidine moiety . It was identified through a large-scale virtual screening campaign docking over 150 million molecules against the MT1 melatonin receptor crystal structure, and was subsequently synthesized and characterized as part of a focused library of structural analogs [1]. Unlike the active probe molecules discovered in the same screen, this compound demonstrates negligible functional activity at both human MT1 and MT2 melatonin receptors (pEC50 <4.5 at up to 30 µM), establishing its primary utility as a rigorously validated negative control compound for melatonin receptor pharmacology [1].

Why Generic Thiazole-Pyrrolidine Analogs Cannot Substitute for 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole in Controlled Pharmacological Experiments


In melatonin receptor research, the quality of negative control compounds directly determines the interpretability of experimental results. Generic thiazole or pyrrolidine derivatives cannot substitute for this specific compound because even subtle structural modifications to the 2,4-dimethylthiazole–3-methoxypyrrolidine scaffold can dramatically alter receptor activity profiles [1]. The Stein et al. (2020) study demonstrated that small changes in ligand structure produce large effects on both the activity and selectivity at melatonin receptors, with closely related analogs showing potencies ranging from 470 pM to >30 µM [1]. Furthermore, this compound's well-characterized inactivity at both hMT1 and hMT2 (pEC50 <4.5) has been validated in the same experimental system and publication as its active counterpart UCSF4226, providing a uniquely controlled reference frame that a generic compound sourced from an unrelated study cannot offer [1]. The documented purity (≥98% by HPLC) and standardized storage conditions (2-8°C) further ensure batch-to-batch reproducibility that is critical for procurement decisions in both academic and industrial settings .

Quantitative Differentiation Evidence: 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole Against Closest Comparators


Functional Inactivity at Human MT2 Melatonin Receptor: Direct Head-to-Head Comparison with UCSF4226

In a direct head-to-head comparison performed within the same study and assay platform, 5-((3-methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole (Z3670677764) exhibited no measurable functional activity at the human MT2 melatonin receptor, while its active counterpart UCSF4226 (the probe for which this compound serves as the designated inactive control) demonstrated potent agonism [1]. The inactive control showed pEC50 <4.5 (equivalent to EC50 >~30 µM) at hMT2, whereas UCSF4226 achieved pEC50 of 8.2 ± 0.1 (EC50 ≈ 6.3 nM) with 89 ± 3% efficacy normalized to melatonin response, representing a greater than 4,700-fold difference in potency [1]. Both compounds were tested in the same cAMP inhibition assay using HEK293T cells transiently expressing hMT2 receptors, with isoproterenol-stimulated cAMP production as the readout, at concentrations up to 30 µM, n=3 biologically independent experiments run in triplicate [1].

Melatonin receptor pharmacology MT2 selective agonist Negative control validation cAMP inhibition assay

Functional Inactivity at Human MT1 Melatonin Receptor: Direct Head-to-Head Comparison with UCSF4226

The same direct head-to-head comparison also established that 5-((3-methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole is inactive at the human MT1 melatonin receptor, with pEC50 <4.5, while UCSF4226 retained measurable though weaker activity (pEC50 = 6.8 ± 0.2, 79 ± 3% efficacy) at this subtype [1]. This dual-receptor inactivity profile is critical because it confirms that the compound does not exhibit subtype-selective residual activity that could confound interpretation in systems where both MT1 and MT2 are expressed [1]. The measurement conditions were identical to those for hMT2: HEK293T transient expression, isoproterenol-stimulated cAMP production as functional readout, compounds tested up to 30 µM, n=3 independent experiments in triplicate [1].

MT1 receptor selectivity Melatonin receptor subtypes cAMP functional assay Probe pair validation

Weak LSD1 Inhibitory Activity Contrasted with Potent Reversible Aminothiazole LSD1 Inhibitors: Class-Level Differentiation

Biochemical profiling against human recombinant lysine-specific demethylase 1A (LSD1/KDM1A) revealed that 5-((3-methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole exhibits an IC50 of 10,000 nM (10 µM) [1]. This contrasts sharply with potent reversible aminothiazole-based LSD1 inhibitors reported in the literature, which achieve IC50 values in the 0.0098–0.23 µM range with demonstrated selectivity over MAO-A [2][3]. The >1,000-fold weaker LSD1 inhibition compared to optimized aminothiazole leads indicates that the 2,4-dimethyl substitution pattern combined with the 3-methoxypyrrolidinylmethyl group at the 5-position does not confer productive LSD1 active-site interactions, consistent with SAR studies showing that bulky and aromatic substituents at specific thiazole positions are critical for LSD1 binding [3]. Additionally, the compound shows negligible activity against MAO-A (IC50 >100,000 nM), confirming it does not possess the off-target MAO inhibition liability that complicates many LSD1-targeting scaffolds [1].

LSD1 inhibition Epigenetic probe Histone demethylase MAO selectivity

Structural Differentiation from the Des-Methoxy Analog: 3-Methoxypyrrolidine Substituent Enables a Distinct Pharmacological Profile

The closest commercially cataloged structural analog is 2,4-dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole (CAS 2162633-80-7), which differs only by the absence of the 3-methoxy substituent on the pyrrolidine ring . In the Stein et al. virtual screening campaign, small structural perturbations to hit molecules—including changes at positions analogous to the pyrrolidine ring substitution—were shown to produce dramatic shifts in both potency and receptor subtype selectivity, with some analogs exhibiting complete loss of activity upon minor modification [1]. The 3-methoxy group introduces a hydrogen bond acceptor capable of interacting with polar residues in GPCR binding pockets and alters the conformational preferences and basicity of the pyrrolidine nitrogen, factors known to influence ligand-receptor recognition [1]. While direct comparative pharmacological data for the des-methoxy analog at melatonin receptors are not publicly available, the established SAR principle from the same study—where closely related structural analogs diverged in pEC50 by >3.5 log units—provides a class-level basis for expecting differentiated activity between these two compounds [1]. Furthermore, the synthesis of 5-((3-methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole likely proceeds via reductive amination or nucleophilic displacement pathways distinct from those used for the simpler pyrrolidine analog, with the 3-methoxy group potentially influencing reaction yields and purification requirements .

Structure-activity relationship 3-Methoxypyrrolidine Thiazole-pyrrolidine conjugates Chemical probe design

Validated Negative Control Status in Peer-Reviewed Nature Publication vs. Uncharacterized In-Class Compounds

5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole (Z3670677764) is one of only two designated inactive control compounds formally characterized and paired with active probes in the Stein et al. (2020) Nature study, which has been cited over 285 times and recognized as a landmark in structure-based GPCR ligand discovery [1][2]. The compound's inactive status was verified in the same cAMP functional assay platform, by the same research group, and under the same experimental conditions as the active probe UCSF4226 (pEC50 8.2 at hMT2), eliminating inter-laboratory variability as a confounding factor [1]. In contrast, other thiazole-pyrrolidine hybrid compounds described in the literature—such as those evaluated for antibacterial activity by Kocabaş et al. (2021) or Bodake et al. (2020)—have not been profiled at melatonin receptors and therefore carry unknown pharmacological liability if deployed as negative controls in melatonin-focused experiments [3][4]. The compound is commercially available from Sigma-Aldrich under catalog number SML2754 with a defined purity specification (≥98% by HPLC), powder form, and recommended storage at 2-8°C, providing standardized procurement that generic chemical suppliers cannot match . The Chemical Probes Portal additionally lists Z3670677764 as the recommended negative control for UCSF4226, further reinforcing its acceptance by the chemical biology community [5].

Chemical probe validation Negative control Melatonin receptor tool compound Reproducibility

Procurement-Guiding Application Scenarios for 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole (Z3670677764)


Negative Control for MT2-Selective Agonist UCSF4226 in cAMP Functional Assays

The primary and best-validated use of this compound is as the matched inactive control for UCSF4226 (ZINC128734226, Sigma SML2753) in cAMP inhibition assays using HEK293T cells expressing recombinant hMT1 or hMT2 receptors [1]. In Extended Data Table 4 of Stein et al. (2020), Z3670677764 yielded pEC50 <4.5 at both receptor subtypes, while UCSF4226 showed pEC50 6.8 (hMT1) and 8.2 (hMT2). Researchers studying MT2-mediated signaling pathways should include Z3670677764 at matched concentrations (up to 30 µM) alongside UCSF4226 to control for non-specific effects of the chemical scaffold on cAMP production. The compound's DMSO solubility (2 mg/mL, clear solution) supports its use in standard cell-based assay workflows .

Counter-Screen in Melatonin Receptor Subtype Selectivity Profiling

For laboratories characterizing novel melatonin receptor ligands, this compound provides a scaffold-matched negative control that lacks activity at both hMT1 and hMT2 (pEC50 <4.5 at both subtypes, n=3) [1]. When profiling new ligands for MT1 vs. MT2 selectivity, Z3670677764 can be run in parallel to establish the assay noise floor and confirm that observed agonist or inverse agonist activity exceeds the detection threshold. Its validated inactivity at both subtypes distinguishes it from partial agonists that might produce confounding sub-maximal responses, making it particularly valuable for assays where distinguishing weak partial agonism from true inactivity is critical [1].

LSD1/MAO Biochemical Screening Panel Negative Control

The compound's weak LSD1 inhibition (IC50 = 10,000 nM) and negligible MAO-A activity (IC50 >100,000 nM) position it as a suitable negative control for biochemical screening panels targeting these FAD-dependent amine oxidases [1]. In LSD1 inhibitor discovery campaigns, Z3670677764 can serve as a low-activity reference compound to define the assay signal window, given that potent reversible aminothiazole LSD1 inhibitors achieve IC50 values in the 9.8–230 nM range . Its >10-fold selectivity ratio for LSD1 over MAO-A (albeit in the wrong direction for a useful probe) also allows it to function as a specificity control in MAO-A counter-screens [1].

Chemical Probe Pair Procurement for Melatonin Receptor Pharmacology Toolbox

Institutional core facilities and pharmaceutical screening groups building a melatonin receptor pharmacology toolbox should procure Z3670677764 (SML2754) together with its matched active probe UCSF4226 (SML2753) as a validated probe-inactive control pair [1]. The Chemical Probes Portal recommends this combination for selective MT2 modulation studies, and the availability of both compounds from a single commercial supplier (Sigma-Aldrich) with defined purity (≥98% HPLC) and storage specifications (2-8°C) streamlines procurement logistics and ensures batch consistency across experiments [2]. This paired procurement strategy directly addresses the reproducibility concerns that arise when negative controls are sourced from unvalidated or variable-quality suppliers [2].

Quote Request

Request a Quote for 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.